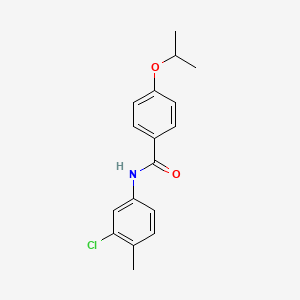![molecular formula C16H16N2O3S B5782414 4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide, commonly known as MOCA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. MOCA is a thiol-reactive compound that has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
作用機序
MOCA exerts its therapeutic effects through its thiol-reactive properties. MOCA reacts with cysteine residues in proteins, leading to the inhibition of protein function. In cancer cells, MOCA has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis. In addition, MOCA has been found to inhibit the activity of the NF-κB pathway, leading to the suppression of inflammatory cytokines.
Biochemical and Physiological Effects:
MOCA has been shown to have a wide range of biochemical and physiological effects. In cancer cells, MOCA has been found to induce cell cycle arrest and apoptosis. In addition, MOCA has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins. Inflammatory cytokines such as TNF-α and IL-6 have been found to be suppressed by MOCA, indicating its anti-inflammatory properties. Furthermore, MOCA has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
MOCA has many advantages for lab experiments. It is a small molecule that can be easily synthesized with high purity. In addition, MOCA has been extensively studied, and its mechanism of action is well understood. However, MOCA has limitations in terms of its solubility and stability. MOCA is poorly soluble in water, making it difficult to use in aqueous solutions. Furthermore, MOCA is sensitive to light and air, and its stability may be compromised under certain conditions.
将来の方向性
There are many potential future directions for the study of MOCA. In cancer research, MOCA could be further studied as a potential therapeutic agent for the treatment of various types of cancer. In addition, the anti-inflammatory and neuroprotective properties of MOCA could be further explored for the treatment of inflammatory and neurodegenerative diseases. Furthermore, the development of new synthesis methods for MOCA could lead to the production of more stable and soluble forms of the compound.
合成法
The synthesis of MOCA involves the reaction of 2-methoxyaniline with carbon disulfide, followed by the reaction with 4-chlorobenzoyl chloride in the presence of a base. The resulting product is then treated with sodium methoxide to produce MOCA. This method has been optimized to produce high yields of MOCA with high purity.
科学的研究の応用
MOCA has been extensively studied for its potential therapeutic properties in various fields of research. In cancer research, MOCA has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, MOCA has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, MOCA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-12-9-7-11(8-10-12)15(19)18-16(22)17-13-5-3-4-6-14(13)21-2/h3-10H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANLCYTZPSASSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)

![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)
methanone](/img/structure/B5782392.png)



![(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B5782409.png)
![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide](/img/structure/B5782421.png)


![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]acetamide](/img/structure/B5782440.png)